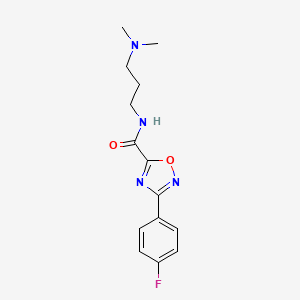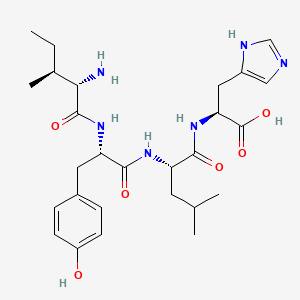![molecular formula C15H14N2O5S B12626695 4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide CAS No. 920756-50-9](/img/structure/B12626695.png)
4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a nitro group, a phenylpropanoyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide typically involves the following steps:
Formation of Sulfonyl Chloride: The starting material, 4-nitrobenzenesulfonyl chloride, is prepared by reacting 4-nitrobenzenesulfonic acid with thionyl chloride.
Amide Formation: The sulfonyl chloride is then reacted with (2S)-2-phenylpropan-2-amine in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and the use of catalysts can be employed to enhance reaction rates and efficiencies .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The phenylpropanoyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines or alcohols
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Major Products Formed
Reduction: 4-Amino-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide
Substitution: Various substituted sulfonamides
Oxidation: Carboxylic acids and other oxidized derivatives
Wissenschaftliche Forschungsanwendungen
4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing enzyme inhibitors, particularly for enzymes like carbonic anhydrase.
Biological Studies: The compound is studied for its potential antibacterial and antifungal properties.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can bind to the active site of enzymes, inhibiting their activity.
Antibacterial Activity: The compound can interfere with bacterial folate synthesis by inhibiting the enzyme dihydropteroate synthase, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide is unique due to its specific structural features, such as the nitro group and the (2S)-1-oxo-2-phenylpropan-2-yl moiety, which confer distinct chemical reactivity and biological activity compared to other sulfonamides .
Eigenschaften
CAS-Nummer |
920756-50-9 |
|---|---|
Molekularformel |
C15H14N2O5S |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
4-nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O5S/c1-15(11-18,12-5-3-2-4-6-12)16-23(21,22)14-9-7-13(8-10-14)17(19)20/h2-11,16H,1H3/t15-/m1/s1 |
InChI-Schlüssel |
UXJVAJGXYFSFCA-OAHLLOKOSA-N |
Isomerische SMILES |
C[C@@](C=O)(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC(C=O)(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid](/img/structure/B12626631.png)
![4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one](/img/structure/B12626634.png)

![1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12626650.png)
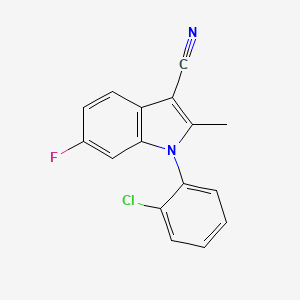
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride](/img/structure/B12626661.png)
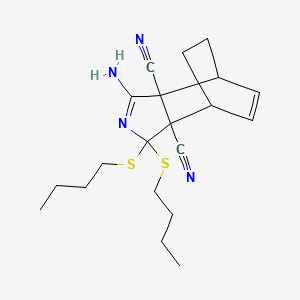
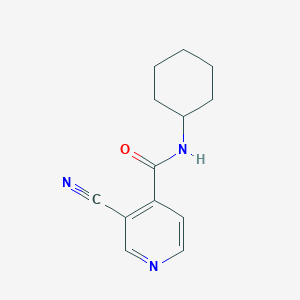
![5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B12626670.png)
![Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B12626684.png)
![5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one](/img/structure/B12626690.png)
